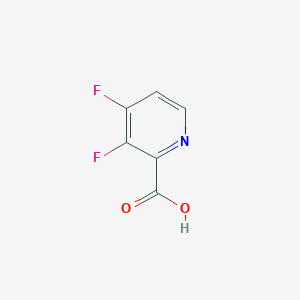

3,4-Difluoropyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3F2NO2 |

|---|---|

Molecular Weight |

159.09 g/mol |

IUPAC Name |

3,4-difluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) |

InChI Key |

RFBVUSHGJRICPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Difluoropyridine 2 Carboxylic Acid

Strategic Approaches to Regioselective Fluorination and Carboxylation

Achieving the desired substitution pattern on the pyridine (B92270) ring requires highly regioselective synthetic strategies. Directed ortho-metalation and nucleophilic aromatic substitution are two powerful approaches to introduce substituents at specific positions.

Directed Ortho-Metalation and Carboxylation Protocols for Fluorinated Pyridines

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organometallic intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.

In the context of fluorinated pyridines, the fluorine atoms themselves can act as moderate directing groups. However, the presence of other, stronger DMGs can provide more precise control over the regioselectivity of the lithiation and subsequent carboxylation. The choice of the organolithium reagent and reaction conditions is crucial to avoid side reactions, such as nucleophilic addition to the pyridine ring. harvard.edu The general principle involves the coordination of the Lewis acidic lithium reagent to a Lewis basic heteroatom within the DMG, which positions the base for selective deprotonation of the nearby C-H bond. wikipedia.orgbaranlab.org

Table 1: Key Aspects of Directed Ortho-Metalation for Pyridine Functionalization

| Feature | Description |

| Directing Metalation Group (DMG) | A functional group that directs the deprotonation to an adjacent position. Examples include amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orgwikipedia.org |

| Organolithium Reagent | A strong base, such as n-butyllithium or s-butyllithium, used for deprotonation. baranlab.org |

| Electrophile | A reagent that reacts with the organolithium intermediate. For carboxylation, carbon dioxide is used. |

| Regioselectivity | The DMG ensures that the functionalization occurs specifically at the ortho-position. organic-chemistry.orgwikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies on Polyhalogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic systems, including pyridines. uci.edu The pyridine ring's electron-deficient nature makes it particularly susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens. uci.edu SNAr reactions on polyhalogenated pyridines provide a versatile route to introduce various functional groups.

The synthesis of fluorinated pyridine carboxylic acids can be achieved by displacing a halogen atom with a cyanide group, followed by hydrolysis to the carboxylic acid. The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I, which is the reverse of the order for SN2 reactions. acs.org This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic. acs.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

A variety of polyhalogenated pyridine precursors can be utilized, allowing for the synthesis of a wide range of substituted pyridine carboxylic acids. For instance, starting with a tetrachloropyridine or a chlorofluoropyridine allows for sequential and selective substitution reactions by carefully controlling the reaction conditions and the nucleophiles used.

Transformation of Precursor Molecules

Another major avenue for the synthesis of 3,4-Difluoropyridine-2-carboxylic acid involves the chemical modification of precursor molecules that already contain the difluoropyridine core.

Oxidation Pathways from Fluorinated Pyridine Aldehydes and Related Intermediates

A common and straightforward method for the synthesis of carboxylic acids is the oxidation of the corresponding aldehydes. In the synthesis of this compound, the precursor 3,4-Difluoropyridine-2-carbaldehyde can be oxidized using a variety of oxidizing agents.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of oxidant and reaction conditions is important to ensure high yield and to avoid over-oxidation or side reactions with the sensitive difluoropyridine ring. For example, a method for synthesizing 4-iodo-2-methoxynicotinic acid involves the oxidation of the corresponding aldehyde. beilstein-journals.org

Derivatization from Highly Substituted Pyridine Systems

The target molecule can also be synthesized by starting with a more complex, highly substituted pyridine ring and then selectively removing or transforming functional groups. This approach offers a high degree of flexibility in accessing various substituted pyridine derivatives.

For example, a synthetic route might begin with a pyridine derivative containing multiple halogen substituents. Through a series of regioselective reactions, such as metal-halogen exchange followed by quenching with an electrophile, the desired substitution pattern can be achieved. Subsequent functional group interconversions, such as the hydrolysis of an ester or a nitrile, can then yield the final carboxylic acid product. A patent describes the synthesis of 3,4-disubstituted 2-picolinic acids through the hydrolysis of corresponding pyridine ester compounds. google.com This highlights the utility of starting with a pre-functionalized pyridine system and performing transformations to arrive at the desired product.

Elucidation of Reactivity and Mechanistic Pathways of 3,4 Difluoropyridine 2 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The reactivity of 3,4-Difluoropyridine-2-carboxylic acid is characterized by the interplay between its carboxylic acid group and the difluorinated pyridine (B92270) ring. The carboxylic acid moiety undergoes a range of characteristic transformations, influenced by the electronic effects of the heterocyclic core.

The carboxylic acid functional group of this compound is amenable to standard transformations such as esterification, amidation, and decarboxylation, which are fundamental in synthetic chemistry for creating derivatives with diverse applications.

Esterification: The formation of esters from carboxylic acids and alcohols is a well-established reaction. chemguide.co.uk A common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride. chemguide.co.ukmasterorganicchemistry.com This reaction is a reversible equilibrium-driven process. masterorganicchemistry.com For pyridine carboxylic acids specifically, the reaction can be catalyzed by a pre-formed strong acid salt of the corresponding ester, with the product ester often recovered by distillation. google.com While specific examples for this compound are not detailed in the literature, it is expected to undergo esterification under these standard conditions. The direct esterification of various carboxylic acids, including aromatic and heteroaromatic ones, can also be mediated by reagents like XtalFluor-E.

Amidation: The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. rsc.orgluxembourg-bio.com Direct thermal condensation is typically not feasible under mild conditions. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is commonly achieved using coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) or catalysts such as titanium tetrafluoride (TiF4). luxembourg-bio.comresearchgate.net A variety of methods for direct amidation have been developed, including those using 2-pyridinesulfonyl fluoride (B91410) to generate an acyl fluoride intermediate in situ, which then reacts with an amine. rsc.org These general protocols are applicable to a wide range of carboxylic acids and are expected to be effective for the amidation of this compound. mdpi.com

Decarboxylation: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. organic-chemistry.org For (hetero)aryl carboxylic acids, this transformation can be challenging but is synthetically valuable. princeton.edu Various methods have been developed, often employing metal catalysts or photoredox conditions. organic-chemistry.orgnih.gov For instance, a silver carbonate and acetic acid system in DMSO has been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another general catalytic method for the decarboxylative halogenation of (hetero)aryl carboxylic acids utilizes a ligand-to-metal charge transfer mechanism, accommodating a broad scope of substrates, including pyridine acids. princeton.edu Such approaches could potentially be applied to remove the carboxylic acid group from the this compound scaffold.

Table 1: General Reactions of the Carboxylic Acid Group

| Reaction | Reagents/Conditions | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, HATU) | Amide |

| Decarboxylation | Heat, Metal Catalyst (e.g., Ag₂CO₃), or Photoredox Conditions | 3,4-Difluoropyridine |

The acid-base properties of this compound are dictated by two key functional groups: the acidic carboxylic acid and the basic pyridine nitrogen atom. The dissociation constant of the carboxylic acid (pKa) and the protonation of the nitrogen atom are significantly influenced by the strong electron-withdrawing nature of the two fluorine substituents.

In aqueous solution, the carboxylic acid group can deprotonate to form a carboxylate anion, while the pyridine nitrogen can be protonated to form a pyridinium (B92312) cation. The presence of two fluorine atoms on the pyridine ring has a profound inductive effect, withdrawing electron density from the ring system. This electron withdrawal stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid group. Consequently, this compound is expected to have a lower pKa (i.e., be a stronger acid) than its non-fluorinated counterpart, pyridine-2-carboxylic acid.

Table 2: Approximate pKa Values of Related Compounds

| Compound | Functional Group | Approximate pKa | Reference |

| Benzoic Acid | Carboxylic Acid | 4.2 | kyoto-u.ac.jp |

| Pyridine | Pyridinium ion | 5.2 | organicchemistrydata.org |

| Pyridine-2-carboxylic acid | Carboxylic Acid | 5.3 | organicchemistrydata.org |

| This compound | Carboxylic Acid | Expected < 5.3 | N/A |

| This compound | Pyridinium ion | Expected < 5.2 | N/A |

Pyridine Ring Reactivity and Substituent Effects

The chemical behavior of the pyridine ring in this compound is heavily modulated by the attached substituents. The two fluorine atoms and the carboxylic acid group alter the ring's electronic properties, influencing its aromaticity and susceptibility to further functionalization.

Aromaticity is a key concept used to describe the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. rsc.orgresearchgate.net The introduction of heteroatoms or substituents can alter the degree of aromaticity. Pyridine itself is an aromatic heterocycle with a six π-electron system similar to benzene (B151609). libretexts.org

The effect of fluorination on aromaticity can be evaluated using various computational descriptors. nih.govrsc.org While a systematic reduction in some aromaticity indices is observed with increasing fluorination of benzene rings, the effect is complex. nih.gov The delocalization of electrons, a hallmark of aromaticity, is altered by the fluorine substituents. rsc.org Despite the strong inductive withdrawal, π-electron delocalization is maintained, and the molecule retains its aromatic character.

Table 3: Comparison of Aromaticity Indices for Related Ring Systems

| Compound | Aromaticity Index (Example) | Interpretation |

| Benzene | High | Highly Aromatic |

| Pyridine | High (Slightly less than Benzene) | Aromatic |

| Perfluorobenzene | Reduced vs. Benzene | Aromatic, but electronically modified |

Note: This table provides a qualitative comparison. Actual values depend on the specific index used (e.g., HOMA, NICS, FLU).

The regioselectivity of further substitution reactions on the this compound ring is directed by the existing functional groups. The carboxylic acid at the C2 position, the fluorine at C3, and the fluorine at C4 create a unique electronic and steric environment.

In many functionalization strategies for substituted pyridines, deprotonation (metalation) using a strong base, followed by quenching with an electrophile, is a common approach. researchgate.net The regioselectivity of this deprotonation is governed by the directing ability of the substituents. A carboxylate group is a powerful ortho-directing group. However, in this molecule, the C3 position is already occupied by a fluorine atom. The fluorine atoms themselves also influence the acidity of the remaining C-H protons on the ring (at C5 and C6).

Studies on related difluoropyridines have demonstrated that selective functionalization at each vacant position is possible by employing clever strategies, such as the use of activating or screening protecting groups. researchgate.netacs.org For this compound, the most acidic ring proton is likely at the C5 position, influenced by the adjacent fluorine at C4 and the nitrogen atom. Therefore, functionalization via a deprotonation-electrophilic quench sequence would be predicted to occur selectively at this site. C–H bond functionalization reactions offer another route for late-stage modification of pyridine rings, with regioselectivity often depending on the specific catalytic system employed. nih.gov

Complexation and Coordination Chemistry Studies

Pyridine carboxylic acids are excellent ligands in coordination chemistry due to the presence of both a nitrogen atom and a carboxylate group that can bind to metal ions. ajol.info Pyridine-2,6-dicarboxylic acid (dipicolinic acid), for example, acts as a versatile multidentate ligand, forming stable complexes with a variety of metal ions by coordinating through the pyridine nitrogen and both carboxylate oxygen atoms. ajol.info Similarly, other substituted pyridine carboxylic acids have been used to construct metal-containing building blocks for coordination polymers. rsc.org

Based on its structure, this compound is expected to act as a bidentate ligand. Upon deprotonation of the carboxylic acid, it can coordinate to a metal center through the pyridine nitrogen atom and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. This N,O-coordination motif is common for 2-substituted pyridine carboxylates.

The fluorine substituents would influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. The electron-withdrawing nature of the fluorine atoms would decrease the basicity of the coordinating nitrogen atom, potentially affecting the strength of the metal-ligand bond. While extensive studies on the coordination chemistry of this compound itself have not been reported in the surveyed literature, its potential as a chelating ligand is clear from the well-established chemistry of analogous compounds. researchgate.netmdpi.comnih.gov The synthesis of such complexes would typically involve reacting the deprotonated ligand with a suitable metal salt in an appropriate solvent. mdpi.com

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the environment of other NMR-active nuclei, such as fluorine.

Proton (¹H) NMR: The ¹H NMR spectrum of 3,4-Difluoropyridine-2-carboxylic acid is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring (H-5 and H-6). The carboxylic acid proton will appear as a highly deshielded, broad singlet. princeton.edulibretexts.org The chemical shifts are influenced by the electronegativity of the fluorine atoms and the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen.

The proton at the H-5 position is expected to be a doublet of doublets due to coupling with the adjacent H-6 proton and the fluorine atom at the C-4 position. The H-6 proton signal will likely be a doublet, coupling with the H-5 proton. The carboxylic acid proton typically appears at a chemical shift greater than 10 ppm and its signal may disappear upon D₂O exchange. libretexts.org

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule, as they are in chemically non-equivalent environments. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of approximately 165-185 ppm. pressbooks.pubwisc.edu The carbons attached to the fluorine atoms (C-3 and C-4) will show large one-bond C-F coupling constants and will be significantly shifted downfield. The remaining pyridine carbons (C-2, C-5, C-6) will appear in the typical aromatic region for heterocyclic compounds, with their precise shifts influenced by the fluorine and carboxyl substituents. organicchemistrydata.org

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| COOH | > 10 | broad singlet | - |

| H-6 | 8.0 - 8.5 | doublet | ³J(H-H) ≈ 5-8 |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Coupling |

|---|---|---|

| C=O | 165 - 175 | - |

| C-2 | 145 - 155 | d, ²J(C-F) |

| C-3 | 150 - 160 | d, ¹J(C-F) |

| C-4 | 155 - 165 | d, ¹J(C-F) |

| C-5 | 120 - 130 | d, ²J(C-F) |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, two distinct signals are expected, corresponding to the two fluorine atoms at the C-3 and C-4 positions. These fluorine atoms are in different chemical environments and will therefore have different chemical shifts. colorado.eduucsb.edu

The chemical shifts will be relative to a standard like CFCl₃. colorado.edu The signal for each fluorine will likely appear as a doublet due to coupling with the adjacent fluorine atom (³J(F-F)). Further coupling to nearby protons (H-5) may also be observed, leading to more complex splitting patterns (doublet of doublets). The large magnitude of fluorine coupling constants provides valuable structural information. thermofisher.com

Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| F-3 | -120 to -140 | doublet | ³J(F-F) ≈ 20-30 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule.

The IR spectrum of this compound will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. vscht.czlibretexts.orgspectroscopyonline.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present between 1690 and 1760 cm⁻¹. libretexts.org The C-O stretching vibration will appear in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Additionally, vibrations associated with the difluoropyridine ring will be observed. These include C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands, typically found in the 1100-1300 cm⁻¹ range. vscht.cz

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (carboxylic acid dimer) | Strong, Broad |

| ~3100 | C-H stretch (aromatic) | Medium |

| 1690 - 1760 | C=O stretch (carbonyl) | Strong |

| 1400 - 1600 | C=C, C=N stretch (ring) | Medium-Strong |

| 1210 - 1320 | C-O stretch | Strong |

| 1100 - 1300 | C-F stretch | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is expected to show characteristic bands for the aromatic ring and the carboxylic acid functional group. rsc.org The C=C stretching modes of the pyridine ring, which are often strong in Raman spectra, are expected in the 1580-1620 cm⁻¹ region. nih.gov The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form or in certain hydrogen-bonding configurations, would also be a prominent feature. Unlike in IR, the O-H stretching vibration is typically weak in Raman spectra. The C-F stretching vibrations are also expected to be Raman active.

Expected Raman Shifts

| Raman Shift (cm⁻¹) | Vibration Type |

|---|---|

| ~3050-3100 | C-H stretch (aromatic) |

| 1580 - 1620 | C=C stretch (ring) |

| ~1400 | C=C, C=N stretch (ring) |

| 1100 - 1300 | C-F stretch |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the expected transitions are π → π* and n → π*. masterorganicchemistry.com

The pyridine ring is a chromophore that gives rise to π → π* transitions. The presence of the carboxylic acid group and fluorine substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max). Unconjugated carboxylic acids typically absorb around 210 nm, which is often too low for practical observation on many instruments. libretexts.org However, conjugation with the pyridine ring will shift this absorption to a longer, more readily observable wavelength. An n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is also possible but is generally much weaker in intensity than the π → π* transitions. masterorganicchemistry.com

Expected UV-Vis Absorption Data

| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 260 - 280 | High |

As of the latest available information, a comprehensive search of crystallographic databases and peer-reviewed scientific literature did not yield specific X-ray crystallography data for the compound this compound. While the solid-state and supramolecular structures of numerous related pyridine carboxylic acids and their derivatives have been extensively studied, detailed structural information for this particular isomer, including its crystal system, space group, unit cell dimensions, and specific intermolecular interactions, is not publicly available.

Therefore, a detailed analysis of its solid-state molecular and supramolecular architecture based on experimental X-ray diffraction data cannot be provided at this time. Further research involving the synthesis of single crystals of this compound and their subsequent analysis by X-ray crystallography would be required to elucidate these structural details.

Advanced Computational and Theoretical Studies of 3,4 Difluoropyridine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are instrumental in elucidating the electronic architecture and fundamental properties of 3,4-Difluoropyridine-2-carboxylic acid. These methods solve the Schrödinger equation for the molecule, providing a detailed description of its electron distribution and energy states.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation of the molecule. Theoretical studies on similar pyridine (B92270) carboxylic acid derivatives have shown that the planarity of the pyridine ring and the orientation of the carboxylic acid group are critical factors. The presence of two fluorine atoms on the pyridine ring introduces significant electronic and steric effects that influence the preferred geometry.

Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, the primary conformational flexibility lies in the rotation around the C2-C(OOH) single bond. This rotation determines the orientation of the carboxylic acid group relative to the pyridine ring and the adjacent fluorine atom. Computational studies would typically reveal at least two stable conformers: one where the hydroxyl group of the carboxylic acid is oriented towards the nitrogen atom of the pyridine ring, potentially forming an intramolecular hydrogen bond, and another where it is oriented away. The relative energies of these conformers, calculated using DFT, indicate which conformation is more likely to be populated at a given temperature.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C2-C(OOH) | 1.50 | - | - |

| C=O | 1.21 | - | - |

| C-O | 1.35 | - | - |

| O-H | 0.97 | - | - |

| C3-F | 1.34 | - | - |

| C4-F | 1.35 | - | - |

| C2-C3-C4 | - | 119.5 | - |

| F-C3-C4-F | - | - | 1.2 |

Note: This data is illustrative and would be derived from specific DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory).

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the distribution of the HOMO and LUMO would be visualized to identify the regions of the molecule most involved in electron donation and acceptance. Typically, the HOMO might be localized on the pyridine ring and the oxygen atoms of the carboxylic acid, while the LUMO could be distributed over the π-system of the pyridine ring and the carbonyl group. The electron-withdrawing nature of the fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine-2-carboxylic acid.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Ionization Potential | 7.5 |

| Electron Affinity | 1.2 |

| Global Hardness | 3.15 |

| Electronegativity | 4.35 |

Note: This data is illustrative and would be derived from specific DFT calculations.

The Molecular Electrostatic Potential (MESP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP surface would likely show the most negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential, making it a primary site for nucleophilic attack or deprotonation. The fluorine atoms, due to their high electronegativity, would also contribute to regions of negative potential.

Prediction and Validation of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can provide valuable assistance in assigning experimental spectra, especially for complex molecules. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for predicting NMR chemical shifts.

For this compound, ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be calculated. The predicted shifts are sensitive to the molecular geometry, so accurate geometry optimization is a prerequisite. The calculations would predict the chemical shifts for each unique proton, carbon, and fluorine atom in the molecule. These theoretical values, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of each nucleus. The electron-withdrawing effects of the fluorine atoms and the carboxylic acid group would be expected to cause significant downfield shifts for adjacent carbon and proton atoms.

Table 3: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H (on COOH) | 12.1 | - |

| H5 | 7.9 | - |

| H6 | 8.3 | - |

| C2 | 148.2 | - |

| C3 | 155.1 (d, JCF) | - |

| C4 | 158.3 (d, JCF) | - |

| C5 | 115.6 | - |

| C6 | 145.9 | - |

| C (COOH) | 165.4 | - |

| F3 | -130.5 | - |

Note: This data is illustrative. Experimental values would be needed for comparison and validation. JCF denotes carbon-fluorine coupling.

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their corresponding intensities can be used to assign the vibrational modes of the molecule, such as stretching, bending, and torsional motions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch of the carbonyl group, C-F stretching modes, and various vibrations associated with the pyridine ring. Comparing the computed spectrum with an experimental one can help to confirm the structure and identify specific functional groups. It is common practice to scale the calculated frequencies by a small factor to improve agreement with experimental data, as the calculations are typically based on the harmonic oscillator approximation.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3550 |

| C-H stretch (ring) | 3100-3000 |

| C=O stretch | 1750 |

| C=C, C=N stretch (ring) | 1600-1400 |

| C-F stretch | 1250-1100 |

Note: This data is illustrative and would be derived from specific DFT calculations.

Investigation of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties in organic molecules, such as this compound, is a burgeoning field of research, driven by the potential applications in optoelectronics, including optical switching, data storage, and frequency conversion. Computational chemistry provides a powerful lens through which the NLO response of a molecule can be predicted and understood at the quantum level. The arrangement of atoms and the distribution of electron density within this compound, particularly the interplay between the electron-withdrawing fluorine atoms, the carboxylic acid group, and the pyridine ring, are expected to give rise to significant NLO effects.

The interaction of a molecule with an external electric field induces a dipole moment, the magnitude of which is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties are tensors that describe the linear and nonlinear response of the molecule to the applied field. In computational studies, these are typically calculated using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) with various basis sets. researchgate.net

For this compound, the polarizability and first hyperpolarizability would be of primary interest for understanding its second-order NLO response. The calculations would typically involve optimizing the molecular geometry and then computing the electronic properties in the presence of an electric field. The results are often presented as individual tensor components and an averaged value.

Disclaimer: The following data is illustrative and hypothetical, generated for the purpose of this article, as specific experimental or computational results for this compound were not available in the public domain at the time of writing.

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Polarizability (α) | αxx | 85.3 |

| αyy | 62.1 | |

| αzz | 45.8 | |

| αtotal | 64.4 | |

| First Hyperpolarizability (β) | βxxx | -250.7 |

| βyyy | 85.2 | |

| βzzz | -15.9 | |

| βtotal | 215.4 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational transition state analysis is a cornerstone of modern mechanistic chemistry, allowing for the in-silico exploration of reaction pathways. For a molecule like this compound, which can undergo various transformations such as decarboxylation, esterification, or nucleophilic substitution, understanding the precise mechanism is crucial for controlling reaction outcomes.

This analysis involves mapping the potential energy surface of a reaction, identifying stationary points corresponding to reactants, intermediates, transition states, and products. The transition state, being a first-order saddle point on this surface, represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can gain insights into the feasibility of a proposed mechanism and predict reaction rates. researchgate.net

For instance, in a hypothetical decarboxylation reaction of this compound, computational methods could be employed to locate the transition state for the C-C bond cleavage. The calculated activation energy would provide a quantitative measure of the reaction's kinetic viability. Furthermore, analysis of the transition state's geometry and vibrational frequencies can confirm that it indeed connects the reactant and product states.

Disclaimer: The following data is illustrative and hypothetical, generated for the purpose of this article, as specific experimental or computational results for this compound were not available in the public domain at the time of writing.

| Parameter | Value |

|---|---|

| Reactant Energy (Hartree) | -654.321 |

| Transition State Energy (Hartree) | -654.289 |

| Product Energy (Hartree) | -654.355 |

| Activation Energy (kcal/mol) | 20.1 |

| Imaginary Frequency (cm-1) | -450.2i |

| Key Bond Distance in TS (Å) (C-COOH) | 1.85 |

Strategic Applications and Future Research Directions of 3,4 Difluoropyridine 2 Carboxylic Acid

Utility as a Molecular Building Block in Complex Organic Synthesis

3,4-Difluoropyridine-2-carboxylic acid is a valuable molecular building block in the field of complex organic synthesis. Its unique structure, featuring a difluorinated pyridine (B92270) ring coupled with a carboxylic acid group, provides a versatile platform for constructing more intricate molecules. Carboxylic acids, in general, are of significant interest in organic synthesis, and those produced microbiologically are considered promising new building blocks for creating a variety of compounds, including heterocycles. nih.gov The presence of fluorine atoms in the pyridine ring of this compound can dramatically alter the chemical and biological properties of the resulting molecules. researchgate.net

The strategic placement of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates. ekb.eg This makes fluorinated compounds, such as those derived from this compound, highly sought after in medicinal chemistry. The pyridine-2-carboxylic acid framework itself has been shown to be an effective catalyst in multi-component reactions for synthesizing complex heterocyclic structures like pyrazolo[3,4-b]quinolinones. rsc.org Furthermore, derivatives of carboxylic acids can be transformed into a range of functional groups, expanding their synthetic utility. msu.edumdpi.com

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds for Chemical Research

The compound this compound serves as a key precursor in the synthesis of various fluorinated heterocyclic scaffolds, which are foundational structures in the development of new chemical entities. The incorporation of fluorine into heterocyclic rings is a widely used strategy in medicinal chemistry to improve the pharmacological profile of drug candidates. mdpi.com Fluorinated nitrogen heterocycles are of particular interest as they form the core of many pharmaceuticals. ekb.egresearchgate.net

The synthesis of these scaffolds often involves the strategic functionalization of fluorinated pyridines. researchgate.net For instance, the carboxylic acid group can be converted into other functionalities, while the fluorine atoms can influence the reactivity of the pyridine ring, enabling selective modifications at other positions. This controlled functionalization allows for the creation of a diverse library of complex molecules for further research. nih.gov The development of synthetic routes starting from fluorinated precursors is a novel approach to creating complex structures like fluorinated 3-hydroxypyridin-4-ones. researchgate.net

Examples of related fluorinated carboxylic acids used as intermediates include:

6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate for the antihypertensive agent Nebivolol. researchgate.net

2,3-Difluoropyridine-4-carboxylic acid, which is a critical building block in the synthesis of active pharmaceutical ingredients (APIs). innospk.com

Intermediate in the Construction of Advanced Organic Materials

Beyond its applications in pharmaceuticals, this compound is also a valuable intermediate in the creation of advanced organic materials. The unique electronic properties conferred by the difluorinated pyridine ring can be harnessed to develop materials with specific optical, electronic, or thermal characteristics.

While direct examples involving this compound in advanced materials are not prevalent in the provided search results, the utility of related pyridine carboxylic acids in material science is well-documented. For instance, pyridine-2,6-dicarboxylic acid is known to form stable complexes that are foundational for creating multifunctional materials with applications in gas adsorption and nonlinear optics. ajol.info The principles of using functionalized pyridines as building blocks for larger, complex structures are transferable to the development of novel polymers and other organic materials.

Role in Coordination Chemistry and Catalysis

The structural features of this compound make it a compelling candidate for applications in coordination chemistry and catalysis. The pyridine nitrogen and the carboxylic acid group provide two potential coordination sites for metal ions, allowing it to act as a bidentate ligand.

Ligand Design for Metal Complexes (e.g., Rhenium, Manganese, Palladium, Copper, Zinc, Cobalt, Cadmium, Chromium, Vanadium)

The ability of pyridine carboxylic acids to form stable complexes with a wide array of transition metals is well-established. ajol.info These ligands can coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This versatility allows for the design of metal-organic frameworks (MOFs) and other coordination polymers with diverse topologies and properties.

Research on related pyridine carboxylic acid ligands demonstrates their successful incorporation into complexes with various metals:

Manganese: Has been used to create 3D framework structures with 2,2'-bithiophen-5,5'-dicarboxylate and bipyridyl ligands. mdpi.com

Copper, Zinc, and Cadmium: Pyridine-2,3-dicarboxylic acid has been used to synthesize metal-organic coordination polymers with these metals. rsc.org

Cobalt, Nickel, Zinc, and Cadmium: Mononuclear complexes have been synthesized with dipicolinic acid (pyridine-2,6-dicarboxylic acid). ajol.info

The introduction of fluorine atoms in this compound can influence the electronic properties of the ligand, thereby tuning the characteristics of the resulting metal complexes. This can affect their catalytic activity, luminescence, and magnetic properties.

Table 1: Examples of Metal Complexes with Pyridine-based Carboxylic Acid Ligands

| Metal Ion | Pyridine Carboxylic Acid Ligand | Resulting Structure Type | Potential Application |

|---|---|---|---|

| Manganese (II) | 2,2'-bithiophen-5,5'-dicarboxylate | 3D Metal-Organic Framework | Adsorption and Magnetic Materials |

| Copper (II) | Pyridine-2,3-dicarboxylic acid | 3D Interpenetrating Network | Photoluminescence |

| Zinc (II) | Pyridine-2,3-dicarboxylic acid | 3D Interpenetrating Network | Photoluminescence |

| Cadmium (II) | Pyridine-2,3-dicarboxylic acid | 3D Non-interpenetrating Framework | Photoluminescence |

| Cobalt (II) | Pyridine-2,6-dicarboxylic acid | Mononuclear Complex | Antimicrobial Activity |

| Nickel (II) | Pyridine-2,6-dicarboxylic acid | Mononuclear Complex | Antimicrobial Activity |

Catalyst Component in Challenging Organic Transformations

Pyridine-based ligands and their metal complexes are frequently employed as catalysts in a variety of organic reactions. The electronic nature of the pyridine ring and the steric environment around the metal center can be fine-tuned to achieve high catalytic activity and selectivity.

For example, pyridine-2-carboxylic acid has been demonstrated to be an efficient organocatalyst for the synthesis of pyrazolo[3,4-b]quinolinones. rsc.org In the context of metal-catalyzed reactions, iron-based metal-organic frameworks incorporating 2,6-pyridinedicarboxylic acid have been used as recyclable magnetic nano-organocatalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. nih.gov The presence of fluorine atoms in this compound could enhance the Lewis acidity of a coordinated metal center, potentially leading to improved catalytic performance in various transformations.

Integration into Advanced Functional Materials

The integration of this compound and its derivatives into advanced functional materials is a promising area of research. The unique properties of this compound can be exploited to create materials with tailored functionalities.

Metal-organic frameworks (MOFs) are a class of materials where organic ligands connect metal ions or clusters to form porous, crystalline structures. mdpi.com The choice of the organic ligand is crucial in determining the properties of the MOF. The use of functionalized pyridine dicarboxylic acids has led to the development of MOFs with applications in gas storage, separation, and catalysis. ajol.inforesearchgate.net By using this compound as a ligand, it may be possible to create novel MOFs with enhanced stability or specific interactions with guest molecules due to the presence of the C-F bonds.

Furthermore, terpyridine ligands functionalized with carboxylic acids have been used to create photosensitizers for dye-sensitized solar cells (DSSCs). mdpi.com The carboxylic acid groups serve to anchor the complex to a semiconductor surface like TiO₂, facilitating electron injection. The electronic properties of the ligand system are critical for the light-harvesting efficiency of the device. The introduction of fluorine atoms into the ligand structure could modulate these electronic properties, potentially leading to more efficient solar energy conversion.

Design and Synthesis of Novel Nonlinear Optical (NLO) Materials

Organic molecules are at the forefront of research for nonlinear optical (NLO) materials due to their high NLO susceptibility, rapid response times, and the flexibility of molecular engineering. researchgate.net The NLO response in organic compounds is typically associated with the relocation of π-electrons under an applied electric field. researchgate.net Materials with significant third-order NLO properties are crucial for applications in optical switching, data processing, and photonic devices. scispace.com

The structure of this compound possesses key features that make it a compelling building block for NLO materials:

Electron-Withdrawing and Donating Groups: The pyridine ring acts as an electron-deficient (acceptor) system, while the carboxylic acid can be modified to tune electron-donating or -withdrawing characteristics. The two fluorine atoms are strong electron-withdrawing groups, which can significantly influence the molecule's dipole moment and hyperpolarizability—key factors for NLO activity.

π-Conjugated System: The aromatic pyridine ring provides a delocalized π-electron system, which is fundamental for inducing NLO responses. researchgate.net

Potential for Asymmetry: The arrangement of substituents on the pyridine ring can lead to a non-centrosymmetric structure, a critical requirement for second-order NLO effects.

While direct synthesis and NLO property measurements for this compound are not extensively documented, research on other carboxylic acid derivatives provides a clear precedent. Studies on compounds like (E)-pent-2-enoic acid have utilized Density Functional Theory (DFT) to calculate properties such as dipole moment, linear polarizability, and hyperpolarizabilities to predict NLO potential. scispace.comnih.gov A similar theoretical and experimental investigation into this compound and its derivatives could reveal materials with significant NLO properties, particularly for third-order effects.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. frontiersin.org Pyridine polycarboxylic acids are highly valued as ligands in the synthesis of MOFs due to their versatile coordination modes and the rigidity of the aromatic ring. globethesis.comijcm.ir The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can bind to metal centers, creating diverse and stable architectures with high porosity and functionality. globethesis.com

The use of this compound as a ligand could lead to the formation of novel MOFs with unique properties imparted by the fluorine atoms:

Tunable Porosity and Stability: The rigid structure of the ligand can help form robust frameworks with well-defined pores, suitable for gas storage and separation.

Hydrophobicity: The presence of fluorine atoms can increase the hydrophobicity of the MOF's pore surfaces, making them potentially useful for the selective adsorption of specific organic compounds from water.

Modified Electronic Properties: Fluorination can alter the electronic environment within the framework, potentially influencing its catalytic, sensing, or luminescent properties.

Research on analogous pyridine carboxylic acid ligands demonstrates the feasibility and potential of this approach. For example, various isomers and derivatives have been successfully used to construct coordination polymers with transition metals and lanthanides, yielding materials with interesting magnetic and luminescent properties. rsc.orgmdpi.comnih.gov The synthesis typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent. nih.gov

Below is a table summarizing research on coordination polymers synthesized using similar pyridine carboxylic acid ligands, illustrating the potential outcomes for frameworks based on this compound.

| Ligand Used | Metal Ion(s) | Resulting Structure Type | Key Properties/Features | Reference |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | Zn(II) | N,O chelated complex | Exhibits strong binding to biomolecules like BSA and CT-DNA. | rsc.org |

| Pyridine-2,3-dicarboxylic acid | Mn(III) | 1D Polymeric Chain | Features a distorted octahedral geometry and a supramolecular structure stabilized by hydrogen bonding and π–π stacking. | ijcm.ir |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III) | 2D and 3D frameworks | Structural dimensionality changes based on the metal ion and reaction conditions. | nih.gov |

| 2,2′-bipyridine-4,4′-dicarboxylic acid | Cd(II), Zn(II) | 2D interdigitated networks | Porous materials investigated for CO2 capture. | frontiersin.org |

| 5-(5-carboxy-pyridin-3-yloxy)-isophthalic acid | Co(II), Ni(II) | 3D framework | Displays antiferromagnetic or weak ferromagnetic interactions depending on the metal. | globethesis.com |

Future Perspectives in Directed Chemical Research

This compound stands as an unexplored yet promising building block in materials science. Its unique electronic and structural characteristics, derived from the difluorinated pyridine core, warrant systematic investigation.

Future research should be directed toward several key areas:

Synthesis and NLO Characterization: A primary focus should be the synthesis of donor-acceptor chromophores incorporating the this compound moiety. Subsequent characterization of their linear and nonlinear optical properties through techniques like Z-scan would provide the first experimental data on their potential for photonic applications.

Systematic MOF and CP Synthesis: The compound should be systematically reacted with a variety of metal ions (e.g., Zn, Cu, Co, Zr, and lanthanides) under different solvothermal and hydrothermal conditions. This would explore the range of possible framework topologies and dimensionalities.

Functional Property Exploration: Once novel MOFs are synthesized, their functional properties should be thoroughly investigated. This includes gas (e.g., CO₂, H₂, CH₄) sorption analysis to assess porosity, testing for selective adsorption of organic molecules, and evaluating their potential as catalysts or chemical sensors. The influence of the C-F bonds on framework stability and host-guest interactions would be of particular interest.

Computational Modeling: Theoretical studies, such as DFT, can be employed to predict the electronic, optical, and adsorption properties of hypothetical materials derived from this ligand. These computational insights can guide synthetic efforts and accelerate the discovery of materials with desired functionalities. nih.gov

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, potentially leading to the development of next-generation materials for a wide range of technological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.